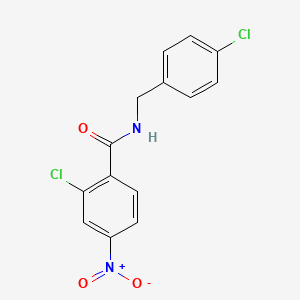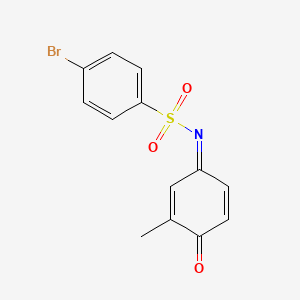![molecular formula C14H10ClNO3 B5917182 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] is a synthetic compound that has gained significant attention in the field of scientific research. It is also known as Menadione 4-Chlorobenzoic Acid Oxime (M4CBO) and is a derivative of vitamin K3. It has been extensively studied for its potential applications in various fields, including cancer treatment, oxidative stress, and neurodegenerative diseases. In
Aplicaciones Científicas De Investigación
The potential applications of 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] in scientific research are numerous. One of the primary areas of research is cancer treatment. Studies have shown that M4CBO can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, M4CBO has been shown to inhibit the growth and proliferation of cancer cells, making it a promising anticancer agent.
Another area where M4CBO has been studied is in oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. M4CBO has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of ROS.
M4CBO has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that M4CBO can protect neurons from oxidative damage and reduce inflammation, making it a potential candidate for the treatment of these diseases.
Mecanismo De Acción
The mechanism of action of 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] is not fully understood. However, studies have shown that M4CBO can induce apoptosis in cancer cells by activating the caspase pathway. M4CBO has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
In oxidative stress, M4CBO has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. M4CBO also reduces the production of ROS by inhibiting the activity of NADPH oxidase, an enzyme that produces ROS.
In neurodegenerative diseases, M4CBO has been shown to protect neurons from oxidative damage by reducing the production of ROS and increasing the activity of antioxidant enzymes. M4CBO also reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] are numerous. In cancer cells, M4CBO induces apoptosis and inhibits the growth and proliferation of cancer cells. In oxidative stress, M4CBO reduces the production of ROS and increases the activity of antioxidant enzymes. In neurodegenerative diseases, M4CBO protects neurons from oxidative damage and reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] in lab experiments is its potential as an anticancer agent. M4CBO has been shown to induce apoptosis in cancer cells and inhibit their growth and proliferation. Additionally, M4CBO has been shown to reduce oxidative stress and protect neurons from oxidative damage, making it a potential candidate for the treatment of neurodegenerative diseases.
One of the limitations of using M4CBO in lab experiments is its potential toxicity. Studies have shown that M4CBO can induce cytotoxicity in certain cell types, making it important to carefully evaluate its safety and efficacy before using it in clinical trials.
Direcciones Futuras
There are numerous future directions for research on 2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]. One potential area of research is the development of M4CBO as a potential anticancer agent. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Another area of research is the potential applications of M4CBO in neurodegenerative diseases. Studies have shown that M4CBO can protect neurons from oxidative damage and reduce inflammation, making it a potential candidate for the treatment of these diseases.
Additionally, further studies are needed to evaluate the safety and efficacy of M4CBO in different cell types and animal models. This will help to determine its potential as a therapeutic agent in various diseases.
Conclusion:
2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] is a synthetic compound that has gained significant attention in the field of scientific research. It has potential applications in various fields, including cancer treatment, oxidative stress, and neurodegenerative diseases. Its mechanism of action is not fully understood, but studies have shown that it can induce apoptosis in cancer cells, reduce oxidative stress, and protect neurons from oxidative damage. While there are limitations to its use in lab experiments, further research is needed to fully evaluate its safety and efficacy in various diseases.
Métodos De Síntesis
2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] can be synthesized by reacting 2-methyl-1,4-naphthoquinone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting compound is then reacted with hydroxylamine hydrochloride to obtain the final product.
Propiedades
IUPAC Name |
[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9-8-12(6-7-13(9)17)16-19-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFLVIGLQXTTLM-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=C(C=C2)Cl)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)C2=CC=C(C=C2)Cl)/C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5917106.png)
![8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917112.png)
![8-{[benzyl(methyl)amino]methyl}-3-(4-biphenylyloxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917121.png)
![methyl {4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}acetate](/img/structure/B5917125.png)
![8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B5917129.png)
![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917135.png)

![2-(methylthio)ethyl 6-methyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5917142.png)

![1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)



![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)